2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2,4-dichlorophenyl)diazenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL is a complex organic compound that features a benzothiazole moiety and a diazenylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the reaction with hydrazine derivatives to introduce the hydrazinylidene group . The final step involves the coupling of the diazenylphenol moiety under specific reaction conditions, such as the use of copper (II) acetate as a catalyst in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrazine or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzothiazole and diazenylphenol rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives and modified diazenylphenol compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes . The diazenylphenol group may inhibit enzymes involved in oxidative stress pathways, providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities.
Diazenylphenol: Shares the diazenylphenol moiety but lacks the benzothiazole ring.
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL: Unique due to the combination of both benzothiazole and diazenylphenol groups, providing a broader range of biological activities.
Uniqueness
The uniqueness of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2,4-DICHLOROPHENYL)DIAZEN-1-YL]PHENOL lies in its dual functionality, combining the properties of benzothiazole and diazenylphenol, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H13Cl2N5OS |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[(2,4-dichlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H13Cl2N5OS/c21-13-5-7-16(15(22)10-13)26-25-14-6-8-18(28)12(9-14)11-23-27-20-24-17-3-1-2-4-19(17)29-20/h1-11,28H,(H,24,27)/b23-11+,26-25? |
InChI Key |
OMUUILJZYRYNHW-JUWQRPIRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)N=NC4=C(C=C(C=C4)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)N=NC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.